Cas no 131417-53-3 (4-(1-Acetyl-4-piperidinyl)butyric acid)

4-(1-Acetyl-4-piperidinyl)butyric acid is a versatile intermediate in organic synthesis, particularly valued for its piperidine and butyric acid functional groups. Its acetylated piperidine moiety enhances reactivity, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s structure allows for further derivatization, enabling the synthesis of complex molecules with tailored properties. It exhibits good solubility in common organic solvents, facilitating its use in a range of reaction conditions. As a building block, it contributes to the development of biologically active compounds, including potential CNS-targeting agents. Its stability and well-defined reactivity profile make it a reliable choice for research and industrial applications.
4-(1-Acetyl-4-piperidinyl)butyric acid structure
131417-53-3 structure
Product Name:4-(1-Acetyl-4-piperidinyl)butyric acid
CAS No:131417-53-3
MF:C11H19NO3
MW:213.273463487625
CID:6431819
PubChem ID:10059069
Update Time:2025-05-26

4-(1-Acetyl-4-piperidinyl)butyric acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL7227535
    • CITUWYHBPULXEF-UHFFFAOYSA-N
    • 131417-53-3
    • EN300-4376860
    • 4-(1-Acetyl-4-piperidinyl)butyric acid
    • 4-(1-acetylpiperidin-4-yl)butanoic acid
    • Inchi: 1S/C11H19NO3/c1-9(13)12-7-5-10(6-8-12)3-2-4-11(14)15/h10H,2-8H2,1H3,(H,14,15)
    • InChI Key: CITUWYHBPULXEF-UHFFFAOYSA-N
    • SMILES: O=C(C)N1CCC(CCCC(=O)O)CC1

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 57.6Ų

4-(1-Acetyl-4-piperidinyl)butyric acid Pricemore >>

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Additional information on 4-(1-Acetyl-4-piperidinyl)butyric acid

Introduction to 4-(1-Acetyl-4-piperidinyl)butyric Acid (CAS No. 131417-53-3)

4-(1-Acetyl-4-piperidinyl)butyric acid is a compound with the CAS number 131417-53-3, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, also referred to as N-acetyl-piperidine derivative, is a derivative of piperidine, a six-membered cyclic amine. The molecule consists of a piperidine ring substituted with an acetyl group at position 1 and a butyric acid moiety at position 4. Its structure makes it a versatile compound with potential applications in drug design and development.

The chemical structure of 4-(1-Acetyl-4-piperidinyl)butyric acid is characterized by its piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The acetyl group (-COCH₃) attached to the nitrogen atom at position 1 introduces an acyl substitution, while the butyric acid group (-CH₂CH₂CH₂COOH) is attached to the carbon at position 4. This unique combination of functional groups provides the compound with both hydrophilic and hydrophobic properties, making it suitable for various chemical reactions and biological interactions.

Recent studies have highlighted the potential of N-acetyl-piperidine derivatives in the development of new therapeutic agents. For instance, researchers have explored the use of 4-(1-Acetyl-4-piperidinyl)butyric acid as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. The compound's ability to form stable amide bonds has made it a valuable building block in peptide synthesis and drug delivery systems.

In terms of synthesis, 4-(1-Acetyl-4-piperidinyl)butyric acid can be prepared through various routes, including nucleophilic substitution, condensation reactions, and catalytic hydrogenation. One common method involves the reaction of piperidine with acetic anhydride to introduce the acetyl group, followed by alkylation or coupling reactions to attach the butyric acid moiety. The choice of synthesis method depends on the desired purity, yield, and scalability of the process.

The physical properties of CAS No. 131417-53-3 include a melting point of approximately 98°C and a boiling point around 260°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis and chromatographic separations.

From a biological standpoint, N-acetyl-piperidine derivatives have shown promise in modulating enzyme activity and receptor binding. For example, studies have demonstrated that 4-(1-Acetyl-4-piperidinyl)butyric acid can inhibit certain proteases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to penetrate cellular membranes makes it a candidate for drug delivery systems targeting specific tissues or organs.

Recent advancements in computational chemistry have enabled researchers to model the interactions of CAS No. 131417-53-3 with biological targets at an atomic level. Molecular docking studies have revealed that the compound can bind effectively to G-protein coupled receptors (GPCRs), which are key players in numerous physiological processes. These findings underscore its potential as a lead compound for developing novel therapeutics.

In terms of toxicological profiles, preliminary studies indicate that N-acetyl-piperidine derivatives exhibit low toxicity at therapeutic doses. However, further research is required to fully understand their long-term effects and safety profiles in humans.

The demand for compounds like CAS No. 131417-53-3 continues to grow as industries increasingly focus on sustainable chemistry and green synthesis methods. Researchers are exploring eco-friendly routes to synthesize this compound using renewable feedstocks and enzymatic catalysts, aligning with global efforts to reduce environmental impact.

In conclusion, 4-(1-Acetyl-4-piperidinyl)butyric acid (CAS No. 131417-53-3) is a versatile compound with significant potential in drug discovery and organic synthesis. Its unique structure, combined with recent advances in chemical biology and computational modeling, positions it as a valuable tool for developing innovative therapeutic agents.

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